molecular formula C17H14O5 B1672124 (3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One CAS No. 76974-79-3

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

Cat. No. B1672124
CAS RN: 76974-79-3
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-WJQMYRPNSA-N
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Description

GR24 is a synthetic strigalactone and plant growth regulator. It stimulates the germination of Striga and Orobanche parasitic weed seeds (EC50s = 5-50 nM). GR24 increases root-hair length and decreases the number of lateral roots in Arabidopsis.
rac-GR24, or GR24, is a strigolactone analog, stimulating the mitosis and growth of the arbuscular mycorrhizal fungus gigaspora rosea by boosting Its energy metabolism. It also stimulates communication with arbuscular mycorrhizal fungi. GR24 stimulates the expression of DRM splicing variants and inhibits root branching in 5-day-old Arabidopsis thaliana (L.) Heynh. seedlings. GR24 has anti-inflammatory activity, inhibiting the release of cytokines by blocking NF-kB and MPAK signalling pathways.

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has developed methods for synthesizing furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. These methods involve a sequential heterocyclization-alkoxycarbonylation-dehydration process, using oxygen as the external oxidant, to obtain carbonylated furans with high yields (Gabriele et al., 2012). Similarly, studies have explored efficient procedures for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives through condensation reactions and oxidative cleavage, demonstrating high yields and supporting the structural assignments through various spectroscopic methods (Mohammadizadeh et al., 2016).

Reaction Mechanism Studies

Investigations into the reaction mechanisms of furan derivatives have led to insights into the atmospheric degradation of alkylfurans with chlorine atoms, revealing the formation of various oxidation products and proposing mechanisms to explain the observed reactions (Villanueva et al., 2009). Further research on the OH-initiated photo-oxidation of furan and its derivatives has identified unsaturated 1,4-dicarbonyl products, highlighting environmental implications and the importance of these reactions in atmospheric chemistry (Alvarez et al., 2009).

Spectroscopic and Quantum Chemical Studies

Quantum chemical studies have been conducted on indanone and 2,3-dihydrobenzofuran scaffolds, emphasizing their significance in therapeutic science. These studies involve the synthesis of novel compounds and their characterization through spectroscopic methods, alongside computational studies to explore structural, reactivity, and electronic properties, thus contributing to the understanding of their potential biological applications (Shinde et al., 2020).

properties

IUPAC Name

(3E,3aR,8bS)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSDUVBUZOUAOQ-WJQMYRPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 2
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 3
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 4
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 5
Reactant of Route 5
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One
Reactant of Route 6
(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.